molecular formula C20H13Br2N3O4 B4287939 5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

Cat. No.: B4287939
M. Wt: 519.1 g/mol
InChI Key: MUCCWTJLOQREBE-UHFFFAOYSA-N
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Description

5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide is a complex organic compound that features a brominated phenyl group, an oxadiazole ring, and a furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide typically involves multiple stepsThe final step often involves the coupling of the furan ring under specific conditions, such as the use of a palladium catalyst in a Suzuki-Miyaura coupling reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the development of efficient purification techniques to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under specific conditions.

    Reduction: The bromophenoxy group can be reduced to a phenol derivative.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions include furanones, phenol derivatives, and substituted phenyl derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.

    Industry: It can be used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which 5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromophenoxy and oxadiazole groups. These interactions can modulate various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide apart is its combination of a bromophenoxy group, an oxadiazole ring, and a furan ring. This unique structure provides it with distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-bromo-N-[4-[5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl]phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Br2N3O4/c21-13-3-7-15(8-4-13)27-11-18-24-19(25-29-18)12-1-5-14(6-2-12)23-20(26)16-9-10-17(22)28-16/h1-10H,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCCWTJLOQREBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=N2)COC3=CC=C(C=C3)Br)NC(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Br2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
Reactant of Route 2
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5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
Reactant of Route 3
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5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
Reactant of Route 4
Reactant of Route 4
5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
Reactant of Route 5
Reactant of Route 5
5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide
Reactant of Route 6
5-bromo-N-(4-{5-[(4-bromophenoxy)methyl]-1,2,4-oxadiazol-3-yl}phenyl)furan-2-carboxamide

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